molecular formula C20H21N5O4 B2531790 ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate CAS No. 1105239-57-3

ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate

Cat. No. B2531790
CAS RN: 1105239-57-3
M. Wt: 395.419
InChI Key: ZYRBRHLTHHJRLV-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate, is a pyrazole derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various pyrazole derivatives and their synthesis, crystal structures, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves a multi-step process including condensation, cyclization, and sometimes additional functionalization steps. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Similarly, the synthesis of ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate involved Claisen condensation, cyclization, reduction, and acylation . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined to be orthorhombic, with intermolecular hydrogen bonds stabilizing the structure . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization and condensation, which are essential for their synthesis. The reactivity of these compounds can also be influenced by substitutions on the pyrazole ring, as seen in the synthesis of different derivatives . The specific reactions that ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate might undergo would depend on its functional groups and the presence of reactive sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the crystal packing and intermolecular interactions can affect the compound's melting point and solubility . The presence of electron-donating or electron-withdrawing groups can also impact the compound's chemical reactivity and stability. Theoretical calculations, such as DFT, can provide additional insights into the electronic properties of these compounds .

Scientific Research Applications

Heterocyclic Synthesis and Drug Design

Research into compounds with similar structures often focuses on the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals. For example, Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) demonstrated the synthesis of pyran, pyridine, and pyridazine derivatives from related compounds, highlighting the importance of such structures in medicinal chemistry (Mohareb et al., 2004). This suggests potential applications in creating novel drug candidates, where the target compound could serve as a precursor or active moiety in drug synthesis.

Structural Analysis and Characterization

The structural characterization of similar compounds provides insights into their potential applications. Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, and Brandán (2021) explored the synthesis, crystal structure, and spectroscopic studies of a new pyridazinone derivative, offering a foundation for understanding the chemical behavior and reactivity of such compounds (Kalai et al., 2021). This level of analysis is critical for identifying the potential of ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate in various scientific and industrial applications.

Antimicrobial and Biological Activity

The exploration of novel heterocyclic compounds often includes assessing their biological activities. Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities (Azab et al., 2013). Such studies imply that ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate could be investigated for antimicrobial properties, contributing to the search for new antimicrobial agents.

properties

IUPAC Name

ethyl 2-[[2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-2-29-17(27)11-21-16(26)12-24-20(28)19-15(18(23-24)13-8-9-13)10-22-25(19)14-6-4-3-5-7-14/h3-7,10,13H,2,8-9,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRBRHLTHHJRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate

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